molecular formula C10H17NO4S B1599949 Phenyltrimethylammonium methosulfate CAS No. 28001-58-3

Phenyltrimethylammonium methosulfate

Cat. No.: B1599949
CAS No.: 28001-58-3
M. Wt: 247.31 g/mol
InChI Key: FVPMMSKYNHPFOI-UHFFFAOYSA-M
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Description

Phenyltrimethylammonium methosulfate is a quaternary ammonium compound with the molecular formula C10H17NO4S and a molecular weight of 247.31 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Phenyltrimethylammonium methosulfate can be synthesized through multiple routes. One common method involves the reaction of N,N-dimethylaniline with dimethyl sulfate . The reaction conditions typically include the use of benzene as a solvent and controlled temperature to ensure the desired product yield . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

Phenyltrimethylammonium methosulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethyl sulfate, hydrobromic acid, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyltrimethylammonium methosulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyltrimethylammonium methosulfate involves its interaction with various molecular targets. In biological systems, it can affect cellular processes by interacting with cell membranes and proteins . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyltrimethylammonium methosulfate can be compared with other quaternary ammonium compounds such as:

  • Tetramethylammonium chloride
  • Phenyltrimethylammonium iodide
  • Hexadecyltrimethylammonium bromide

These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its specific combination of phenyl and trimethylammonium groups, which confer distinct chemical and physical properties .

Properties

IUPAC Name

methyl sulfate;trimethyl(phenyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.CH4O4S/c1-10(2,3)9-7-5-4-6-8-9;1-5-6(2,3)4/h4-8H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPMMSKYNHPFOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022281
Record name Phenyltrimethylammonium methosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28001-58-3
Record name Phenyltrimethylammonium methosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028001583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyltrimethylammonium methosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLTRIMETHYLAMMONIUM METHOSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ETI313C1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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